8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
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Overview
Description
8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a furylmethyl group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to known anticancer agents.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a furylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine core or the furylmethyl group, leading to different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while nucleophilic substitution can introduce various functional groups to the purine core, leading to a diverse array of derivatives.
Mechanism of Action
The mechanism of action of 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could interfere with nucleotide metabolism or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- 8-(2-Furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Uniqueness
Compared to similar compounds, 8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its furylmethyl group, in particular, can participate in unique interactions that are not observed in other derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-16-10-9(11(19)15-13(16)20)18-5-4-17(12(18)14-10)7-8-3-2-6-21-8/h2-3,6H,4-5,7H2,1H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXFQAMEUWDFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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